1-(Pyridazin-4-yl)propan-2-one
Description
Properties
CAS No. |
125375-25-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.154 |
IUPAC Name |
1-pyridazin-4-ylpropan-2-one |
InChI |
InChI=1S/C7H8N2O/c1-6(10)4-7-2-3-8-9-5-7/h2-3,5H,4H2,1H3 |
InChI Key |
QAKHRNBJPCBSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CN=NC=C1 |
Synonyms |
2-Propanone, 1-(4-pyridazinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The propan-2-one backbone is versatile, with substituents dictating physicochemical and functional properties. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
- Solubility: this compound and its hydrazone derivatives (e.g., 1-(p-tolylhydrazono)-propan-2-one) are typically insoluble in water due to hydrophobic aromatic substituents but soluble in organic solvents like dichloromethane or ethanol . In contrast, furan-containing analogs (e.g., 1-(Furan-2-yl)propan-2-one) may exhibit slightly improved water solubility due to the oxygen atom in the furan ring .
Electronic Properties :
- The pyridazine ring in this compound increases the compound’s absolute hardness (η), a measure of resistance to electron transfer, compared to furan derivatives. This aligns with Pearson’s hard-soft acid-base theory, where electron-deficient systems are "harder" and less polarizable .
Preparation Methods
Reaction Mechanism
-
Deprotonation : Phenyl lithium deprotonates the methyl group on 4-methylpyridazine, forming a resonance-stabilized carbanion.
-
Acylation : The carbanion attacks the electrophilic carbonyl carbon of ethyl acetate, yielding an intermediate alkoxide.
-
Work-Up : Acidic hydrolysis releases the ketone product, this compound.
Optimization Insights
-
Temperature : Reactions are typically conducted at −78°C to prevent side reactions.
-
Solvent : Anhydrous tetrahydrofuran (THF) is preferred for its ability to stabilize reactive intermediates.
-
Yield : While explicit yield data are unavailable in public sources, analogous reactions for pyridine derivatives report 60–75% efficiency under optimized conditions.
| Parameter | Value/Reagent | Role |
|---|---|---|
| Starting Material | 4-Methylpyridazine | Nucleophile Source |
| Base | Phenyl Lithium | Deprotonation Agent |
| Acylating Agent | Ethyl Acetate | Electrophilic Carbon |
| Solvent | THF | Reaction Medium |
| Temperature | −78°C | Kinetic Control |
Friedel-Crafts Acylation of Pyridazine
While less common, Friedel-Crafts acylation has been explored for synthesizing aryl ketones. Pyridazine’s electron-deficient nature complicates this approach, but activating groups or Lewis acid catalysts may enhance reactivity.
Key Considerations
-
Catalyst : Aluminum chloride (AlCl₃) or zeolites are tested, though yields remain suboptimal.
-
Substrate Limitations : Direct acylation of unmodified pyridazine is challenging due to poor electrophilic substitution kinetics.
Oxidation of Secondary Alcohols
Oxidation of 1-(pyridazin-4-yl)propan-2-ol using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) offers an alternative route.
Advantages and Drawbacks
-
Selectivity : PCC avoids over-oxidation to carboxylic acids.
-
Substrate Availability : The alcohol precursor must first be synthesized, often via reduction of the corresponding ketone—a circular limitation.
Cross-Coupling Strategies
Recent patents describe palladium-catalyzed cross-coupling to attach acyl groups to heterocycles. For example:
-
Suzuki-Miyaura Coupling : A pyridazine boronic ester reacts with a propan-2-one-containing aryl halide.
-
Conditions : Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O at 80°C.
| Component | Role |
|---|---|
| Pyridazine Boronate | Nucleophilic Coupling Partner |
| Aryl Halide | Electrophilic Acyl Source |
| Pd(PPh₃)₄ | Catalyst |
| K₂CO₃ | Base |
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are prioritized to enhance safety and efficiency. Key steps include:
-
Mixing Zones : Precise reagent combining to minimize byproducts.
-
In-Line Purification : Scavenger resins remove catalysts and salts.
-
Crystallization : Gradient cooling isolates the product in >95% purity.
Critical Analysis of Methodologies
Nucleophilic Acylation vs. Cross-Coupling
Q & A
Q. How can isotopic labeling (e.g., -acetone) trace metabolic pathways in biological studies?
- Methodological Answer : Synthesize -labeled this compound via -acetone condensation. Use LC-MS/MS to track labeled metabolites in hepatic microsome assays. Identify oxidation products (e.g., carboxylic acids) and glutathione adducts for toxicity profiling .
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